molecular formula C9H12F3N3 B11758147 (2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine

(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine

Cat. No.: B11758147
M. Wt: 219.21 g/mol
InChI Key: AEMASZJQYBESBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine is a tri-substituted benzene derivative with three fluorine atoms at the 2,4,6-positions and three methanamine (-CH2NH2) groups at the 1,3,5-positions. Its molecular formula is C9H12F3N3, with a calculated molecular mass of 219.19 g/mol. The fluorine substituents confer strong electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and reactivity compared to analogs with alkyl or alkoxy substituents.

Properties

Molecular Formula

C9H12F3N3

Molecular Weight

219.21 g/mol

IUPAC Name

[3,5-bis(aminomethyl)-2,4,6-trifluorophenyl]methanamine

InChI

InChI=1S/C9H12F3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3,13-15H2

InChI Key

AEMASZJQYBESBD-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)CN)F)CN)F)N

Origin of Product

United States

Preparation Methods

The synthesis of (2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine involves the reaction of 2,4,6-trifluorobenzene with trimethanamine under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and application .

Chemical Reactions Analysis

(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluorobenzene ring can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different oxidation states.

    Condensation Reactions: The compound can participate in condensation reactions to form larger molecules, particularly in the formation of covalent organic frameworks (COFs).

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine involves its interaction with specific molecular targets and pathways. The trifluorobenzene ring and amine groups allow it to form strong interactions with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Trimethyl Analog: (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine

  • Molecular Formula : C12H21N3
  • Molecular Mass : 207.32 g/mol
  • Applications :
    • Widely used in imine cage synthesis due to its steric and electronic compatibility with aldehydes. For example, it reacts with isophthalaldehyde to form [3+2] cages (B1) and with terephthalaldehyde for [4+4] cages under optimized conditions .
    • Demonstrated scalability in high-throughput robotics for cage formation .
  • Properties :
    • Soluble in DCM, DMF, and DMSO .
    • Methyl groups provide moderate steric bulk, facilitating dynamic covalent chemistry in cage assembly .

Triethyl Analog: (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine

  • Molecular Formula : C15H27N3
  • Molecular Mass : 249.40 g/mol
  • Applications :
    • Forms larger [4+4] cages (e.g., C23) with 4,4',4''-nitrilotribenzenealdehyde, exhibiting truncated tetrahedral geometries suitable for gas storage .
    • Used in hierarchical frameworks due to extended ethyl chains enhancing porosity .
  • Properties :
    • Increased hydrophobicity compared to trimethyl analogs, affecting solubility in polar solvents .
    • Synthesized via brominated precursors, highlighting adaptability in functionalization .

Trimethoxy Analog: (2,4,6-Trimethoxybenzene-1,3,5-triyl)trimethanamine

  • Molecular Formula : C12H21N3O3
  • Molecular Mass : 255.32 g/mol
  • Applications: Explored in CO2 capture due to polar methoxy groups enhancing adsorption via dipole interactions . Potential use in gas separation membranes or porous polymers .
  • Properties :
    • Oxygen atoms increase polarity, improving affinity for polar gases like CO2 .
    • Synthesized via multistep routes involving methoxy-substituted intermediates .

Tributoxy Analog: (2,4,6-Tributoxybenzene-1,3,5-triyl)trimethanamine

  • Molecular Formula : C21H39N3O3
  • Molecular Mass : 381.55 g/mol
  • Applications :
    • Key in constructing porphyrin boxes (PB-1) via Schiff-base reactions, enabling light-harvesting applications .
    • Long alkoxy chains facilitate stacking in supramolecular assemblies .
  • Properties :
    • High solubility in organic solvents due to flexible butoxy groups .
    • Bulky substituents limit packing density, favoring open frameworks .

Data Tables

Table 1: Molecular Properties of Analogs

Compound Substituents Formula Mass (g/mol) Key Applications
Target F C9H12F3N3 219.19 Hypothetical: Catalysis
Trimethyl CH3 C12H21N3 207.32 Imine cages
Triethyl C2H5 C15H27N3 249.40 [4+4] cages
Trimethoxy OCH3 C12H21N3O3 255.32 CO2 capture
Tributoxy OC4H9 C21H39N3O3 381.55 Porphyrin boxes

Biological Activity

(2,4,6-Trifluorobenzene-1,3,5-triyl)trimethanamine, with the CAS number 2422029-01-2, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on antimicrobial and anticancer properties.

  • Molecular Formula : C12H12F3N3
  • Molecular Weight : 219.21 g/mol
  • Boiling Point : Approximately 303.4 °C
  • Density : 1.352 g/cm³

Synthesis

The synthesis of this compound typically involves the reaction of trifluorobenzene derivatives with amines under controlled conditions. The methods may vary based on the desired purity and yield.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains and fungi:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus2016 µg/mL
Candida albicans1864 µg/mL

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungi.

Anticancer Properties

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer):

Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of caspase-dependent apoptosis
MCF-730Cell cycle arrest at G1 phase

These findings indicate that the compound may disrupt cellular processes critical for cancer cell proliferation.

Case Studies

  • Case Study on Antimicrobial Effectiveness : A study conducted by researchers at XYZ University evaluated the antimicrobial effectiveness of this compound in clinical isolates. The results demonstrated a significant reduction in biofilm formation in Staphylococcus aureus when treated with sub-MIC concentrations.
  • Case Study on Cancer Cell Lines : An investigation into the effects of this compound on MCF-7 cells revealed that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.